molecular formula C12H17Cl2N B1603342 3-(2-Chlorobenzyl)piperidine hydrochloride CAS No. 7660-47-1

3-(2-Chlorobenzyl)piperidine hydrochloride

Cat. No. B1603342
CAS RN: 7660-47-1
M. Wt: 246.17 g/mol
InChI Key: LOFHRIZUWVBCRJ-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)piperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique pharmacological properties. This compound is also known as BTCP, and it is a potent dopamine reuptake inhibitor that has been studied for its potential use in treating various neurological disorders.

Mechanism Of Action

The mechanism of action of 3-(2-Chlorobenzyl)piperidine hydrochloride involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating various physiological processes such as mood, motivation, and movement. By inhibiting dopamine reuptake, 3-(2-Chlorobenzyl)piperidine hydrochloride increases the concentration of dopamine in the brain, thereby improving the symptoms of neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Chlorobenzyl)piperidine hydrochloride are primarily related to its ability to increase dopamine levels in the brain. This increased dopamine concentration leads to improved mood, motivation, and movement. However, the compound's effects are not limited to dopamine regulation, and it may also affect other neurotransmitters such as norepinephrine and serotonin.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(2-Chlorobenzyl)piperidine hydrochloride in lab experiments is its potent dopamine reuptake inhibition. This property makes it a useful tool for studying the role of dopamine in various physiological processes. However, the compound's potency may also pose a challenge, as high concentrations may lead to non-specific effects and toxicity.

Future Directions

There are several potential future directions for the study of 3-(2-Chlorobenzyl)piperidine hydrochloride. One of the most promising areas is the development of more selective dopamine reuptake inhibitors that can target specific dopamine transporter subtypes. Another area of interest is the investigation of the compound's effects on other neurotransmitters and their potential therapeutic applications. Additionally, the use of 3-(2-Chlorobenzyl)piperidine hydrochloride in combination with other drugs may lead to improved treatment outcomes for various neurological disorders.
Conclusion:
In conclusion, 3-(2-Chlorobenzyl)piperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique pharmacological properties. The compound's ability to inhibit dopamine reuptake makes it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Scientific Research Applications

3-(2-Chlorobenzyl)piperidine hydrochloride has been extensively studied for its potential use in treating various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). The compound's ability to inhibit dopamine reuptake makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHRIZUWVBCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589980
Record name 3-[(2-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorobenzyl)piperidine hydrochloride

CAS RN

7660-47-1
Record name 3-[(2-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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